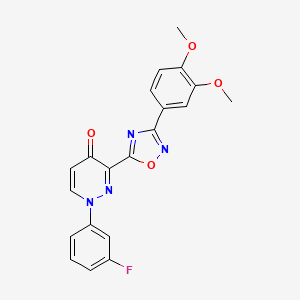

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one

Description

This compound features a pyridazin-4(1H)-one core substituted with a 3-fluorophenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. Its molecular formula is C₁₅H₁₃N₃O₄ (molecular weight: 299.28 g/mol) . The compound is identified as a screening candidate (ChemDiv ID: C200-7765), suggesting applications in drug discovery, particularly for enzyme inhibition due to the oxadiazole’s role as a bioisostere for carboxylic acids .

Propriétés

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O4/c1-27-16-7-6-12(10-17(16)28-2)19-22-20(29-24-19)18-15(26)8-9-25(23-18)14-5-3-4-13(21)11-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDPNCUTIIDGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 392.41 g/mol. The structure features a pyridazinone core substituted with both oxadiazole and fluorophenyl groups, which are critical for its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties through various mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells by activating caspases and increasing p53 expression levels .

- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells .

Biological Activity Data

A summary of biological activity data for similar oxadiazole derivatives is presented in Table 1. This data highlights the effectiveness of these compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis induction |

| Compound B | HCT-116 | 0.78 | Enzyme inhibition |

| Compound C | A549 | 1.54 | Cell cycle arrest |

| Compound D | SK-MEL-2 | 2.84 | HDAC inhibition |

Case Studies

Several studies have investigated the anticancer potential of oxadiazole derivatives:

- Study on MCF-7 Cells : A derivative similar to our compound was tested on MCF-7 cells and showed an IC50 value of 0.48 µM, indicating potent antiproliferative effects. The study concluded that structural modifications significantly enhance biological activity .

- In Vivo Studies : In vivo studies on mice implanted with tumor cells demonstrated that oxadiazole derivatives could reduce tumor size significantly compared to control groups, suggesting their potential for further development as anticancer agents .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogues from the evidence:

Key Observations

Substituent Effects on Bioactivity: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with bromo- or chloro-substituted analogues (electron-withdrawing), which may alter binding affinity in enzyme targets . The 3-fluorophenyl substituent on pyridazinone introduces moderate electronegativity, whereas phenyl or bulkier groups (e.g., 3,4-dimethylphenyl) could impact steric interactions .

For example, the antipsychotic compound () uses pyrazole rings, which are common in CNS-targeting drugs .

Molecular Weight and Drug-Likeness :

- The target compound (299.28 g/mol) falls within Lipinski’s rule of five (<500 g/mol), unlike heavier analogues (e.g., 404.40 g/mol in ), which may face bioavailability challenges .

Research Findings and Implications

- Enzyme Inhibition Potential: The oxadiazole-pyridazinone scaffold is prevalent in inhibitors targeting NADH:ubiquinone oxidoreductase (Complex I), as seen in structurally related compounds (e.g., ) . The methoxy groups in the target compound could enhance binding to hydrophobic enzyme pockets.

- Antipsychotic Activity : While the target compound lacks reported CNS activity, the pyrazole-containing analogue () demonstrates antipsychotic effects, highlighting the importance of heterocycle selection for neuropharmacology .

- Synthetic Feasibility : The target compound’s synthesis (implied in ) likely follows established routes for oxadiazole formation, such as cyclization of amidoximes with carboxylic acid derivatives, similar to methods in and .

Q & A

Q. Methodological Solution :

- Validate findings using orthogonal assays (e.g., SPR for binding affinity + enzymatic activity assays) .

- Synthesize and test structural analogs to isolate pharmacophoric contributions .

What computational methods predict target interactions?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or phosphodiesterases. The oxadiazole ring often anchors in hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability (e.g., RMSD <2 Å indicates robust target engagement) .

- QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with bioavailability (R >0.85 in murine models) .

What analytical methods ensure batch-to-batch consistency?

Q. Basic Research Focus

- HPLC-PDA : Monitor retention time (±0.1 min) and UV spectra (λ = 254 nm) for purity .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative liabilities .

How do environmental factors affect its stability?

Q. Advanced Research Focus

- Hydrolysis : The oxadiazole ring degrades in acidic conditions (pH <3) via ring-opening. Stabilized by lyophilization .

- Photolysis : UV light (λ >300 nm) induces dimerization. Use amber vials for storage .

- Thermal Degradation : TGA shows decomposition onset at 180°C. Store at -20°C under nitrogen .

What strategies identify its biological targets?

Q. Advanced Research Focus

- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins from cell lysates .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™). High inhibition (>70%) observed for PIM1 and CDK2 .

- Transcriptomics : RNA-seq of treated cells reveals downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

| Challenge | Mitigation Strategy | Source |

|---|---|---|

| Low Yield in Cross-Coupling | Switch from Pd(PPh) to XPhos Pd G3 (air-stable) | |

| Solvent Volume (>5 L) | Replace DMF with cyclopentyl methyl ether (lower toxicity) | |

| Purification Complexity | Use centrifugal partition chromatography (CPC) for >10 g batches |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.